Trecovirsen - 153021-75-1

Trecovirsen

Catalog Number: EVT-1198463
CAS Number: 153021-75-1
Molecular Formula: C237H310N72O131P24S24
Molecular Weight: 7776 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Trecovirsen was developed by GEM Pharmaceuticals and is classified as an antisense oligonucleotide due to its mechanism of action, which involves hybridization to specific mRNA sequences. The phosphorothioate modification enhances its stability and binding affinity, making it a potent therapeutic candidate for HIV treatment .

Synthesis Analysis

The synthesis of Trecovirsen involves several key steps:

  1. Solid-Phase Synthesis: The oligonucleotide is synthesized using a solid-phase approach, where nucleoside phosphoramidites are sequentially added to a growing chain anchored to a solid support.
  2. Phosphorothioate Modification: During synthesis, one of the oxygen atoms in the phosphate backbone is replaced with sulfur, enhancing resistance to nuclease degradation.
  3. Deprotection and Cleavage: After synthesis, protecting groups are removed, and the oligonucleotide is cleaved from the solid support. This step is crucial for obtaining the final active compound.
  4. Purification: The synthesized product undergoes purification through high-performance liquid chromatography (HPLC) to isolate the desired oligonucleotide from any by-products or unreacted materials .
Molecular Structure Analysis

Trecovirsen's molecular structure can be described as follows:

  • Length: The molecule consists of 25 nucleotides.
  • Backbone: It features a phosphorothioate backbone, which provides enhanced stability against enzymatic degradation compared to natural nucleic acids.
  • Sequence Specificity: The sequence is designed to specifically hybridize with the HIV gag mRNA, facilitating targeted inhibition of viral protein synthesis.

The structural formula includes various modifications that improve binding affinity and cellular uptake, such as methylation of specific nucleobases .

Chemical Reactions Analysis

Trecovirsen participates in several chemical reactions:

  1. Hybridization: The primary reaction is hybridization with its target mRNA sequence. This process involves base pairing between the antisense oligonucleotide and the complementary RNA strand.
  2. RNase H Activation: Upon hybridization, Trecovirsen can recruit RNase H, an enzyme that cleaves the RNA strand of the RNA-DNA duplex formed during hybridization. This reaction effectively reduces the levels of target mRNA within the cell .
  3. Stability Reactions: The phosphorothioate modification contributes to increased resistance against nucleases, enhancing the oligonucleotide's stability in biological systems .
Mechanism of Action

Trecovirsen exerts its therapeutic effects primarily through:

  • Antisense Mechanism: By binding to the HIV gag mRNA, Trecovirsen prevents translation into viral proteins necessary for HIV replication.
  • RNase H-Mediated Cleavage: The binding of Trecovirsen induces RNase H activity, leading to degradation of the RNA component of the RNA-DNA duplex. This action reduces viral protein synthesis and ultimately inhibits viral replication .

The efficacy of Trecovirsen has been demonstrated in preclinical studies and clinical trials, showing significant reductions in viral load among treated individuals .

Physical and Chemical Properties Analysis

Trecovirsen exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 7,500 Da.
  • Solubility: Highly soluble in aqueous solutions due to its modified nucleobases and phosphate backbone.
  • Stability: The phosphorothioate modification significantly enhances resistance to enzymatic degradation compared to unmodified oligonucleotides.
  • Melting Temperature (Tm): The Tm varies depending on the specific sequence but generally indicates strong hybridization characteristics necessary for effective antisense activity .
Applications

Trecovirsen has significant potential applications in:

  • Antiviral Therapy: Primarily aimed at treating HIV infections by inhibiting viral replication at the transcriptional level.
  • Research Tool: Utilized in molecular biology research for studying gene expression regulation and RNA processing mechanisms.
  • Potential in Other Diseases: Given its mechanism of action, there is ongoing research into its application against other viral infections and genetic disorders where gene silencing may be beneficial.
Introduction to Trecovirsen

Historical Context of Antisense Oligonucleotide Therapeutics

Antisense oligonucleotide (ASO) therapeutics represent a paradigm shift in precision medicine, leveraging the principle of complementary base pairing to modulate gene expression. The conceptual foundation was laid in 1978 when Stephenson and Zamecnik demonstrated that synthetic oligonucleotides could inhibit Rous sarcoma virus replication by binding to viral RNA [8]. This established the "antisense" mechanism, wherein single-stranded DNA or RNA molecules selectively hybridize with target mRNA sequences, preventing translation or triggering enzymatic degradation.

Early ASOs faced significant pharmacological challenges, including rapid nuclease degradation, poor cellular uptake, and off-target effects. The introduction of phosphorothioate backbone modifications in the 1980s marked a critical advancement, enhancing nuclease resistance and plasma protein binding for improved biodistribution [2] [4]. In 1998, fomivirsen became the first FDA-approved ASO drug for cytomegalovirus retinitis, validating the therapeutic potential of this modality [8]. Subsequent innovations included:

  • Chemical modifications: 2′-O-methyl (2′-OMe) and 2′-O-methoxyethyl (2′-MOE) sugar moieties to improve binding affinity and reduce immunogenicity [4].
  • Mechanistic diversification: ASOs evolved beyond RNase H-mediated mRNA cleavage (e.g., fomivirsen) to include steric blockers that modulate RNA splicing or function without degradation [4] [8].

Table 1: Key Milestones in ASO Therapeutic Development

YearDevelopmentSignificance
1978First antisense concept demonstratedInhibition of RSV replication by oligonucleotides
1989Phosphorothioate backbone modificationEnhanced nuclease resistance and pharmacokinetics
1998FDA approval of fomivirsenFirst ASO drug for clinical use
2004Development of steric-blocking ASOsExpanded mechanisms beyond mRNA degradation

Trecovirsen’s Role in HIV-1 Research: Origins and Development Timeline

Trecovirsen (development code GEM91) emerged in the early 1990s as a first-generation ASO targeting Human Immunodeficiency Virus type 1 (HIV-1). It is a 25-mer phosphorothioate oligonucleotide (sequence: 5′-CTC TCG CAC CCA TCT CTC TCC TTC T-3′) designed to bind the gag region of HIV-1 mRNA, specifically the translation initiation site. This binding recruits RNase H to cleave the viral RNA, inhibiting the synthesis of the Gag polyprotein essential for viral capsid assembly [6].

The development of Trecovirsen was driven by the urgent need for novel HIV therapies amid limitations of early antiretroviral drugs (e.g., high toxicity and emerging resistance). Preclinical studies demonstrated in vitro suppression of HIV-1 replication in infected T-cells and reduced viral p24 antigen production [6]. These findings propelled clinical evaluation:

Table 2: Trecovirsen Development Timeline

PhaseFindingsOutcome
Preclinical (1991–1993)Dose-dependent HIV-1 inhibition in cell cultures; synergy with reverse transcriptase inhibitorsProof of mechanism established
Phase I (1994)Assessment in 30 HIV-positive patients; reduction in plasma viral load observed at higher dosesFavorable safety profile; antiviral activity detected
Phase II (1995–1997)Randomized trial vs. placebo; initial viral suppression not sustained long-termLimited efficacy due to pharmacokinetic challenges

Despite discontinuation after Phase II trials due to transient antiviral effects and the advent of highly active antiretroviral therapy (HAART), Trecovirsen’s legacy includes:

  • Proof-of-concept for viral gene targeting: Demonstrated that ASOs could inhibit HIV replication in humans, paving the way for advanced antisense approaches against conserved viral regions [6].
  • Insights into delivery challenges: Highlighted the need for enhanced oligonucleotide stability and intracellular delivery, influencing later generations of ASO designs [4] [8].
  • Foundation for combination therapies: Early observations of synergy with conventional antiretrovirals informed modern multidrug regimens [6].

Classification and Pharmacological Category

Trecovirsen belongs to the following pharmacological and chemical classifications:

Chemical Classification

  • Type: First-generation phosphorothioate oligonucleotide
  • Structure: 25-nucleotide single-stranded DNA analogue with sulfur substitution at non-bridging oxygen atoms in the phosphate backbone (Figure 1) [6].
  • Molecular Weight: 7,776.3 g/mol [6].
  • Mechanism: RNase H-dependent degradation of target HIV-1 gag mRNA.

Pharmacological Classification

  • Therapeutic Category: Antiviral agent (HIV-1 specific)
  • Molecular Target: Viral gag mRNA (nucleic acid target)
  • Mode of Action: Catalytic hybridization-dependent inhibitor. Binds complementary HIV-1 RNA via Watson-Crick base pairing, enabling RNase H to cleave the RNA strand of the DNA-RNA heteroduplex [2] [6].

Figure 1: Trecovirsen Chemical Structure

5′–C*T*C*T*C*G*C*A*C*C*C*A*T*C*T*C*T*C*T*C*C*T*T*C*T–3′  (* = phosphorothioate linkage)  

Trecovirsen’s classification distinguishes it from later ASO generations (e.g., gapmers with 2′-modified wings) and non-antisense HIV inhibitors (e.g., small-molecule protease inhibitors or broadly neutralizing antibodies). Its development underscored the potential—and limitations—of early oligonucleotide-based strategies against rapidly mutating RNA viruses [4] [8].

Properties

CAS Number

153021-75-1

Product Name

Trecovirsen

IUPAC Name

1-[5-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C237H310N72O131P24S24

Molecular Weight

7776 g/mol

InChI

InChI=1S/C237H310N72O131P24S24/c1-100-61-298(229(335)276-205(100)312)172-36-109(311)135(393-172)71-368-441(344,465)418-111-38-174(286-24-11-160(239)262-217(286)323)394-136(111)72-373-454(357,478)435-128-55-191(304-67-106(7)211(318)282-235(304)341)412-154(128)90-387-461(364,485)437-130-57-193(306-69-108(9)213(320)284-237(306)343)411-153(130)89-386-446(349,470)422-115-42-178(290-28-15-164(243)266-221(290)327)396-138(115)74-371-444(347,468)420-113-40-176(288-26-13-162(241)264-219(288)325)398-140(113)76-375-456(359,480)431-124-51-187(300-63-102(3)207(314)278-231(300)337)407-149(124)85-383-448(351,472)424-117-44-180(292-30-17-166(245)268-223(292)329)400-142(117)78-376-457(360,481)432-125-52-188(301-64-103(4)208(315)279-232(301)338)408-150(125)86-384-449(352,473)425-118-45-181(293-31-18-167(246)269-224(293)330)401-143(118)79-377-458(361,482)433-126-53-189(302-65-104(5)209(316)280-233(302)339)409-151(126)87-385-450(353,474)426-119-46-182(294-32-19-168(247)270-225(294)331)402-144(119)80-378-460(363,484)436-129-56-192(305-68-107(8)212(319)283-236(305)342)413-155(129)91-388-464(367,488)439-132-59-195(308-98-259-198-201(252)255-96-257-203(198)308)415-157(132)93-390-451(354,475)427-120-47-183(295-33-20-169(248)271-226(295)332)397-139(120)75-372-443(346,467)419-112-39-175(287-25-12-161(240)263-218(287)324)395-137(112)73-370-445(348,469)421-114-41-177(289-27-14-163(242)265-220(289)326)404-146(114)82-380-462(365,486)438-131-58-194(307-97-258-197-200(251)254-95-256-202(197)307)414-156(131)92-389-452(355,476)428-122-49-185(297-35-22-171(250)273-228(297)334)405-147(122)83-381-463(366,487)440-133-60-196(309-99-260-199-204(309)274-215(253)275-214(199)321)416-158(133)94-391-453(356,477)429-121-48-184(296-34-21-170(249)272-227(296)333)403-145(121)81-379-459(362,483)434-127-54-190(303-66-105(6)210(317)281-234(303)340)410-152(127)88-382-447(350,471)423-116-43-179(291-29-16-165(244)267-222(291)328)399-141(116)77-374-455(358,479)430-123-50-186(299-62-101(2)206(313)277-230(299)336)406-148(123)84-369-442(345,466)417-110-37-173(392-134(110)70-310)285-23-10-159(238)261-216(285)322/h10-35,61-69,95-99,109-158,172-196,310-311H,36-60,70-94H2,1-9H3,(H,344,465)(H,345,466)(H,346,467)(H,347,468)(H,348,469)(H,349,470)(H,350,471)(H,351,472)(H,352,473)(H,353,474)(H,354,475)(H,355,476)(H,356,477)(H,357,478)(H,358,479)(H,359,480)(H,360,481)(H,361,482)(H,362,483)(H,363,484)(H,364,485)(H,365,486)(H,366,487)(H,367,488)(H2,238,261,322)(H2,239,262,323)(H2,240,263,324)(H2,241,264,325)(H2,242,265,326)(H2,243,266,327)(H2,244,267,328)(H2,245,268,329)(H2,246,269,330)(H2,247,270,331)(H2,248,271,332)(H2,249,272,333)(H2,250,273,334)(H2,251,254,256)(H2,252,255,257)(H,276,312,335)(H,277,313,336)(H,278,314,337)(H,279,315,338)(H,280,316,339)(H,281,317,340)(H,282,318,341)(H,283,319,342)(H,284,320,343)(H3,253,274,275,321)

InChI Key

MTLZEBXFKNNOHO-UHFFFAOYSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)O

Synonyms

GEM 91
GEM91
gene expression modulator 91
trecovirsen

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=O)(OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)S)N1C=CC(=NC1=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.